(2S)-4-(acetylamino)-2-aminobutanoic acid

Enzymology Ectoine Biosynthesis Metabolic Engineering

(2S)-4-(acetylamino)-2-aminobutanoic acid (CAS 1190-46-1), also known as Nγ-acetyl-L-2,4-diaminobutyric acid or γ-NADA, is an acetylated derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (DABA). This chiral, linear amino acid derivative is recognized as the direct metabolic precursor to the well-known industrial osmolyte ectoine.

Molecular Formula C6H12N2O3
Molecular Weight 160,17 g/mole
CAS No. 1190-46-1
Cat. No. B555378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-(acetylamino)-2-aminobutanoic acid
CAS1190-46-1
SynonymsN-gamma-Acetyldiaminobutyrate; N-Acetyl-L-2,4-diaminobutyrate; (2S)-4-(acetylamino)-2-aminobutanoicacid; N-acetyl-L-2,4-diaminobutanoate; 1190-46-1; AC1L9AEN; Butanoicacid,4-(acetylamino)-2-amino-,(2S)-; N(gamma)-Acetyldiaminobutyrate; CHEBI:7351; SCHEMBL1768835; CTK0F9662; MolPort-023-223-533; N4-Acetyl-L-2,4-diaminobutyrate; N4-Acetyl-L-2,4-diaminobutanoate; ZINC1530424; (2S)-4-acetamido-2-aminobutanoicacid; N(4)-acetyl-L-2,4-diaminobutyricacid; C06442
Molecular FormulaC6H12N2O3
Molecular Weight160,17 g/mole
Structural Identifiers
SMILESCC(=O)NCCC(C(=O)O)N
InChIInChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
InChIKeyYLZRFVZUZIJABA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4-(acetylamino)-2-aminobutanoic acid (CAS 1190-46-1): Procurement and Selection Guide


(2S)-4-(acetylamino)-2-aminobutanoic acid (CAS 1190-46-1), also known as Nγ-acetyl-L-2,4-diaminobutyric acid or γ-NADA, is an acetylated derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (DABA) . This chiral, linear amino acid derivative is recognized as the direct metabolic precursor to the well-known industrial osmolyte ectoine [1]. With a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol, it is a white crystalline powder that is highly water-soluble (calculated 745 g/L at 25°C) . Its role as a key intermediate in osmolyte biosynthesis and its unique structural properties are driving its evaluation in pharmaceutical, biochemical, and cosmetic research [2].

Why Generic Substitution is Inadequate for (2S)-4-(acetylamino)-2-aminobutanoic acid (CAS 1190-46-1)


For research requiring a linear precursor to ectoine, generic substitution of (2S)-4-(acetylamino)-2-aminobutanoic acid (γ-NADA) with other compounds in the osmolyte pathway is not scientifically valid. While ectoine (the cyclic product) and L-2,4-diaminobutyric acid (DABA, the unacetylated precursor) are related, they differ fundamentally in structure, function, and biological role [1]. γ-NADA is a linear molecule, while ectoine is a cyclic tetrahydropyrimidine, leading to distinct molecular interactions [2]. Furthermore, enzymatic specificity is absolute: the ectoine synthase enzyme (EctC) requires γ-NADA as its substrate; it has no activity with DABA or the N-α-acetyl isomer [3][4]. Studies have also demonstrated that γ-NADA's ability to function as an enzyme stabilizer and osmoprotectant is quantifiably different from that of its analogs, underscoring that in-class compounds are not interchangeable [5][6].

Quantitative Differentiation Guide for (2S)-4-(acetylamino)-2-aminobutanoic acid (CAS 1190-46-1)


Enzymatic Substrate Specificity: γ-NADA vs. N-α-ADABA Isomer

The ectoine synthase enzyme (EctC) exhibits strict substrate specificity for the N-γ-acetyl isomer (γ-NADA, CAS 1190-46-1) for the cyclization reaction that produces ectoine. The enzyme has no activity with the N-α-acetyl-L-2,4-diaminobutyric acid (N-α-ADABA) isomer, which is instead an intermediate in ectoine catabolism [1][2]. This absolute distinction in substrate recognition makes the precise isomer selection critical for studies on ectoine biosynthesis.

Enzymology Ectoine Biosynthesis Metabolic Engineering

Thermal Enzyme Stabilization: γ-NADA vs. Ectoine

γ-NADA exhibits a greater stabilizing effect on thermolabile enzymes than its cyclic derivative, ectoine. In an assay measuring the protection of rabbit muscle lactate dehydrogenase (LDH) against thermal inactivation at 50°C, γ-NADA provided superior stabilization compared to ectoine [1].

Biochemistry Protein Stability Osmolytes

Osmoprotective Efficacy in Non-Halophilic Bacteria

γ-NADA has been demonstrated to function as an effective osmoprotectant for the non-halophilic bacterium Salmonella enterica serovar Typhimurium, a property typically associated with the fully cyclized compatible solute ectoine [1]. This finding indicates that the linear precursor γ-NADA can independently mediate osmoprotection.

Microbiology Osmotic Stress Biotechnology

Structural Identity and Purity: Chiral Integrity

As a chiral building block, the optical purity of (2S)-4-(acetylamino)-2-aminobutanoic acid is a critical quality attribute. Commercially available material is specified with a specific optical rotation of [a]D20 = 34 - 38° (C=0.6 in 5N HCl) and an assay purity of 98-100% by titration . This level of chiral definition is essential for applications like peptide synthesis where racemization would lead to inactive or confounding products. In contrast, its unacetylated precursor, L-2,4-diaminobutyric acid, has a different chiral signature and may be supplied as a hydrobromide salt, which can introduce different reactivity and solubility profiles [1].

Analytical Chemistry Chiral Purity Peptide Synthesis

Key Application Scenarios for (2S)-4-(acetylamino)-2-aminobutanoic acid (CAS 1190-46-1)


Metabolic Engineering for Ectoine and Hydroxyectoine Production

As the direct and specific substrate for ectoine synthase (EctC), γ-NADA is an essential analytical standard and potential feeding substrate for research into the biosynthesis of ectoine and its derivative hydroxyectoine [1]. Its use is critical for quantifying pathway flux, validating enzyme activity, and engineering microbial strains for improved production of these commercially valuable osmolytes [2]. Procurement of high-purity γ-NADA is necessary for accurate kinetic studies and process development in industrial biotechnology.

Investigation of Compatible Solutes and Protein Stabilizers

Given its demonstrated ability to protect the enzyme lactate dehydrogenase against thermal inactivation, γ-NADA is a relevant candidate for research into novel protein stabilizers [3]. Its linear structure and net-neutral charge make it a compelling subject for studies on the 'preferential exclusion' mechanism of compatible solutes [4]. This application scenario is distinct from using ectoine, as γ-NADA offers a different molecular geometry and potentially a different mode of interaction with protein surfaces, which is valuable for fundamental biophysical research and the formulation of biologics.

Synthesis of Defined Peptides and Peptidomimetics

As a protected, chiral amino acid derivative with a free alpha-amino group and an acetylated gamma-amino group, γ-NADA serves as a specialized building block in peptide synthesis . Its high optical purity ([a]D20 = 34 - 38°) ensures the stereochemical fidelity of the final peptide . The acetyl protecting group provides orthogonality, allowing for selective deprotection and further functionalization at the gamma-amine after peptide coupling. This makes it a distinct and valuable reagent for creating complex peptide structures that are not readily accessible from simpler, non-acetylated diamine acids.

Biochemical Research on Amino Acid Metabolism

γ-NADA's role as a metabolite in both arginine degradation and ectoine biosynthesis makes it a valuable tool for studying complex metabolic networks in bacteria and other organisms . Its identification in various biological contexts, from plant extracts to human biofluids, supports its use as a reference standard in metabolomics studies aiming to profile amino acid derivatives and track metabolic shifts in response to environmental or genetic perturbations [5].

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